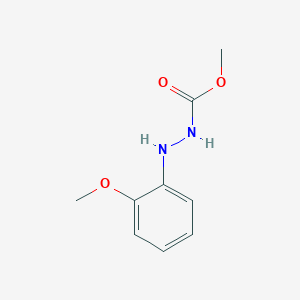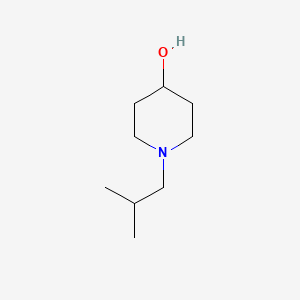
1-(2-メチルプロピル)ピペリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Methylpropyl)piperidin-4-ol”, also known as MPPO, is a tertiary amine. It is a cyclic organic compound primarily used as a precursor to synthesize other valuable compounds. The IUPAC name for this compound is 4-isobutyl-1-methyl-4-piperidinol .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives has been a topic of interest in recent years . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylpropyl)piperidin-4-ol” can be represented by the InChI code 1S/C10H21NO/c1-9(2)8-10(12)4-6-11(3)7-5-10/h9,12H,4-8H2,1-3H3 . The molecular weight of this compound is 171.28 .
Chemical Reactions Analysis
Piperidine derivatives have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Physical And Chemical Properties Analysis
科学的研究の応用
合成方法
最近の文献では、様々なピペリジン誘導体への導く、分子内および分子間反応の進歩が強調されています。 これらの方法は、潜在的な治療用途を持つ新規化合物の開発に不可欠です .
天然物:抗酸化物質
ピペリジン核は、強力な抗酸化特性を示すピペリンなどの天然化合物に見られます。 この作用は、フリーラジカルを阻害または抑制する能力によるものです .
作用機序
Target of Action
The primary target of the compound 1-(2-Methylpropyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(2-Methylpropyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-(2-Methylpropyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .
Result of Action
The molecular and cellular effects of 1-(2-Methylpropyl)piperidin-4-ol’s action primarily involve the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the ability of HIV-1 to infect cells .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The future directions for “1-(2-Methylpropyl)piperidin-4-ol” and similar compounds lie in their potential use in the pharmaceutical industry. Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .
生化学分析
Biochemical Properties
1-(2-Methylpropyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between 1-(2-Methylpropyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction, which is facilitated by the basic nitrogen atom in the piperidine ring . Additionally, this compound has been shown to interact with lipophilic groups in various ligands, enhancing its binding affinity and specificity .
Cellular Effects
1-(2-Methylpropyl)piperidin-4-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . This compound also affects calcium mobilization within cells, which is crucial for various cellular functions . Furthermore, 1-(2-Methylpropyl)piperidin-4-ol has been shown to modulate the expression of genes involved in immune responses, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 1-(2-Methylpropyl)piperidin-4-ol involves several key interactions at the molecular level. It binds to the CCR5 receptor through a salt-bridge interaction, which is essential for its inhibitory effect on HIV-1 entry . Additionally, this compound can inhibit or activate various enzymes, depending on the context of its interaction. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in gene expression and cellular function, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methylpropyl)piperidin-4-ol have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition . These studies have also highlighted the importance of maintaining appropriate storage conditions to preserve the compound’s stability and efficacy .
Dosage Effects in Animal Models
The effects of 1-(2-Methylpropyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit HIV-1 entry without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to certain cell types . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(2-Methylpropyl)piperidin-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . This interaction can affect the metabolic flux and levels of metabolites within cells . Additionally, the compound’s hydroxyl group allows it to undergo phase I and phase II metabolic reactions, further influencing its metabolic fate .
Transport and Distribution
The transport and distribution of 1-(2-Methylpropyl)piperidin-4-ol within cells and tissues involve several key mechanisms. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects . The compound’s lipophilic nature also facilitates its distribution within lipid-rich environments, enhancing its bioavailability .
Subcellular Localization
1-(2-Methylpropyl)piperidin-4-ol exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with its target molecules effectively .
特性
IUPAC Name |
1-(2-methylpropyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFLPHTUVSRTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508164 |
Source


|
| Record name | 1-(2-Methylpropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79508-91-1 |
Source


|
| Record name | 1-(2-Methylpropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)


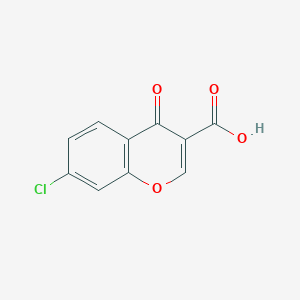
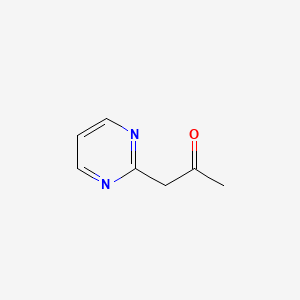
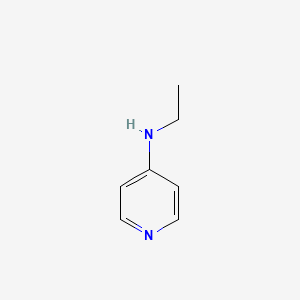
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)
